3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide
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Overview
Description
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, an amino group, and a phenylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide typically involves the reaction of furan derivatives with amines and phenylpropanamide precursors. One common method involves the condensation of 1-(furan-2-yl)ethanamine with 3-phenylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-[1-(thiophen-2-yl)ethyl]-3-phenylpropanamide
- 3-amino-N-[1-(pyridin-2-yl)ethyl]-3-phenylpropanamide
- 3-amino-N-[1-(benzofuran-2-yl)ethyl]-3-phenylpropanamide
Uniqueness
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature and aromaticity contribute to its reactivity and potential interactions with biological targets .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H18N2O2/c1-11(14-8-5-9-19-14)17-15(18)10-13(16)12-6-3-2-4-7-12/h2-9,11,13H,10,16H2,1H3,(H,17,18) |
InChI Key |
IPAUJWLMRRASAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)CC(C2=CC=CC=C2)N |
Origin of Product |
United States |
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